molecular formula C7H12O2 B12440457 5-Methylhex-2-enoic acid

5-Methylhex-2-enoic acid

Cat. No.: B12440457
M. Wt: 128.17 g/mol
InChI Key: FTHUQCQZQRXJLF-UHFFFAOYSA-N
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Description

5-Methylhex-2-enoic acid is an unsaturated short-chain fatty acid with the molecular formula C7H12O2. It is also known as (E)-5-methylhex-2-enoic acid. This compound is characterized by the presence of a double bond between the second and third carbon atoms and a methyl group attached to the fifth carbon atom. It is a malodorous component found in the sweat of some individuals and has been studied for its potential role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylhex-2-enoic acid can be achieved through several methods. One common approach involves the condensation of isovaleraldehyde with alkyl cyanoacetate to form 2-cyano-5-methylhex-2-enoic acid alkyl ester. This intermediate can then be hydrolyzed to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of metal catalysts and organic solvents. The process may include heating the reactants to temperatures between 80-140°C to facilitate the reaction. The use of eco-friendly and cost-effective methods is also being explored to improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methylhex-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated fatty acids.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various carboxylic acids, ketones, and saturated fatty acids. These products have diverse applications in different fields, including pharmaceuticals and industrial chemistry .

Scientific Research Applications

5-Methylhex-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methylhex-2-enoic acid involves its interaction with specific molecular targets and pathways. It acts as a Bronsted acid, donating a proton to acceptor molecules. This interaction can influence various biological processes, including metabolic pathways and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which includes a double bond and a methyl group. This structure contributes to its distinct chemical properties and biological activities, making it valuable for various research and industrial applications .

Biological Activity

5-Methylhex-2-enoic acid, also known as (E)-5-methylhex-2-enoic acid, is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicine and industrial chemistry. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a double bond between the second and third carbon atoms, along with a methyl group attached to the fifth carbon. Its chemical formula is C7H12O2C_7H_{12}O_2, and it has a molecular weight of approximately 128.17 g/mol. The presence of the carboxyl group (-COOH) allows it to participate in various biochemical interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Hydrogen Bonding : The carboxyl group can form hydrogen bonds with proteins and enzymes, influencing their activity.
  • Reactivity : The double bond in the structure may participate in reactions with other biomolecules, affecting the compound's overall reactivity and function.

These interactions suggest that the compound could modulate various biochemical pathways, potentially leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : The compound has been studied for its ability to inhibit the growth of certain bacteria and fungi. Its structural features contribute to its efficacy against microbial pathogens.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further pharmacological exploration.
  • Potential Therapeutic Applications : The compound's unique structure allows it to interact with various biological targets, including G-protein coupled receptors (GPCRs), which are critical in cellular signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of specific bacteria and fungi
Anti-inflammatoryPotential to reduce inflammation in biological systems
Therapeutic PotentialInteraction with GPCRs suggests possible drug applications

Case Study: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli, indicating significant antimicrobial potential.

Case Study: Anti-inflammatory Mechanism

In vitro assays have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a mechanism by which the compound may exert anti-inflammatory effects through modulation of immune responses.

Comparisons with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

CompoundStructure CharacteristicsBiological Activity
Hexanoic AcidSaturated carboxylic acidLimited biological activity
2-Hexenoic AcidUnsaturated carboxylic acidModerate antimicrobial properties
5-Methylhexanoic AcidSaturated with a methyl groupMinimal reported activity

The distinct combination of a double bond and a methyl group in this compound contributes to its unique reactivity and potential biological activities compared to these similar compounds.

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

5-methylhex-2-enoic acid

InChI

InChI=1S/C7H12O2/c1-6(2)4-3-5-7(8)9/h3,5-6H,4H2,1-2H3,(H,8,9)

InChI Key

FTHUQCQZQRXJLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC=CC(=O)O

Origin of Product

United States

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